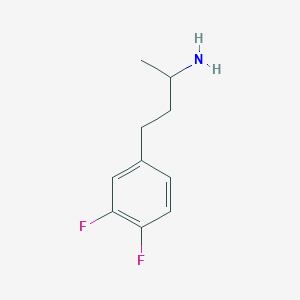

4-(3,4-Difluorophenyl)butan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13F2N |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

4-(3,4-difluorophenyl)butan-2-amine |

InChI |

InChI=1S/C10H13F2N/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7H,2-3,13H2,1H3 |

InChI Key |

TVJUZDQYBVCQIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=C(C=C1)F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 3,4 Difluorophenyl Butan 2 Amine

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available precursors.

Disconnection Approaches for the Butan-2-amine Scaffold

The butan-2-amine core of the target molecule can be disconnected in several ways to identify potential synthetic starting points. A primary approach involves cleaving the bond between the nitrogen and the carbon backbone (C-N bond). This leads to a 4-(3,4-difluorophenyl)butan-2-one (B2608864) precursor and an ammonia (B1221849) equivalent. Another strategy is to disconnect a carbon-carbon bond within the butyl chain, which might involve more complex multi-step processes.

Table 1: Disconnection Strategies for the Butan-2-amine Scaffold

| Disconnection | Precursors | Synthetic Strategy |

| C-N Bond | 4-(3,4-difluorophenyl)butan-2-one, Ammonia/Amine Source | Reductive Amination |

| C-C Bond (C2-C3) | 3,4-Difluorobenzyl Halide, Acetoacetic Ester | Alkylation followed by decarboxylation |

| C-C Bond (C3-C4) | 3,4-Difluorophenylacetonitrile, Ethylmagnesium Bromide | Grignard Reaction followed by reduction |

Functional Group Interconversions (FGI) in Synthetic Routes

Functional group interconversions (FGI) are crucial for manipulating chemical reactivity and facilitating desired transformations. In the synthesis of 4-(3,4-difluorophenyl)butan-2-amine, a key FGI is the conversion of a ketone to an amine. almerja.net This is often achieved through reductive amination, where the carbonyl group of 4-(3,4-difluorophenyl)butan-2-one is transformed into an imine and subsequently reduced to the target amine. youtube.commasterorganicchemistry.com Another important FGI is the reduction of a nitro group to an amine. solubilityofthings.com For instance, a precursor like 1-(3,4-difluorophenyl)-3-nitrobutane could be synthesized and then the nitro group reduced to the primary amine.

Table 2: Key Functional Group Interconversions

| Initial Functional Group | Target Functional Group | Reagents/Conditions |

| Ketone (C=O) | Amine (CH-NH2) | NH3, H2/Catalyst (e.g., Ni), or NaBH3CN youtube.commasterorganicchemistry.com |

| Nitro (NO2) | Amine (NH2) | H2, Pd/C; or Fe/HCl solubilityofthings.com |

| Nitrile (C≡N) | Amine (CH2-NH2) | LiAlH4, then H2O libretexts.org |

| Amide (CONH2) | Amine (CH2-NH2) | LiAlH4, then H2O |

Direct Synthetic Routes

Direct synthetic routes involve the stepwise construction of the target molecule from simpler starting materials.

Multistep Organic Synthesis Techniques

A common multistep synthesis starts with 3,4-difluorobenzaldehyde. This can undergo a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to form an alkene, such as (E)-1-(3,4-difluorophenyl)prop-1-ene. Subsequent hydroformylation and reductive amination or a Michael addition followed by reduction and amination can lead to the final product. Another approach involves the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with crotonyl chloride, followed by reduction of the resulting ketone and subsequent reductive amination.

Table 3: Example of a Multistep Synthetic Route

| Step | Reaction | Starting Materials | Reagents | Product |

| 1 | Friedel-Crafts Acylation | 1,2-Difluorobenzene, Crotonyl Chloride | AlCl3 | (E)-1-(3,4-Difluorophenyl)but-2-en-1-one |

| 2 | Conjugate Reduction | (E)-1-(3,4-Difluorophenyl)but-2-en-1-one | H2, Pd/C | 1-(3,4-Difluorophenyl)butan-1-one |

| 3 | Reductive Amination | 1-(3,4-Difluorophenyl)butan-1-one | NH3, H2, Raney Ni | 4-(3,4-Difluorophenyl)butan-1-amine |

| 4 | Isomerization (conceptual) | 4-(3,4-Difluorophenyl)butan-1-amine | - | This compound |

Note: The final step represents a conceptual isomerization. A more practical route would target the 2-amino isomer directly.

Alkylation Strategies

Alkylation strategies focus on forming the carbon skeleton of the molecule. nih.gov A prominent method is the alkylation of a nucleophile with an appropriate electrophile. For example, the enolate of a ketone like 1-(3,4-difluorophenyl)acetone could be alkylated with a methyl halide. However, controlling polyalkylation can be challenging. masterorganicchemistry.com A more controlled approach involves the use of N-aminopyridinium salts as ammonia surrogates, which allows for selective mono-alkylation to form secondary amines. nih.gov Another strategy involves the reaction of 3,4-difluorobenzylmagnesium bromide with propylene (B89431) oxide, followed by conversion of the resulting alcohol to the amine.

Table 4: Alkylation Approaches

| Nucleophile | Electrophile | Key Transformation |

| Enolate of 1-(3,4-difluorophenyl)acetone | Methyl Iodide | C-C bond formation |

| 3,4-Difluorophenyllithium | 1,2-Epoxypropane | C-C bond formation |

| N-Aryl-N-aminopyridinium salt | Alkyl Halide | N-alkylation and depyridylation nih.gov |

Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for synthesizing amines. youtube.commasterorganicchemistry.com This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. organic-chemistry.org For the synthesis of this compound, the precursor 4-(3,4-difluorophenyl)butan-2-one is reacted with ammonia or an ammonia equivalent. The initially formed imine intermediate is then reduced to the final amine product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like nickel or palladium is also an effective method. libretexts.org

Table 5: Reductive Amination Conditions

| Ketone Precursor | Amine Source | Reducing Agent |

| 4-(3,4-Difluorophenyl)butan-2-one | Ammonia | Sodium Cyanoborohydride (NaBH3CN) masterorganicchemistry.com |

| 4-(3,4-Difluorophenyl)butan-2-one | Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)3) masterorganicchemistry.com |

| 4-(3,4-Difluorophenyl)butan-2-one | Ammonia | H2, Raney Nickel libretexts.org |

| 4-(3,4-Difluorophenyl)butan-2-one | Ammonium Formate | Cp*Ir complexes (transfer hydrogenation) organic-chemistry.org |

Enantioselective Synthesis of Chiral Isomers

The production of specific, single-enantiomer chiral amines is crucial, as different enantiomers of a compound can have vastly different biological effects.

Asymmetric Synthesis Techniques for the Butan-2-amine Moiety

Asymmetric synthesis is a key strategy for producing enantiomerically pure compounds, avoiding the need to separate a racemic mixture, which can be inefficient. wikipedia.org A prominent method for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS). nih.gov This reagent condenses with a carbonyl compound to form an intermediate which then undergoes nucleophilic addition. Subsequent cleavage of the tert-butanesulfinyl group yields the desired chiral amine. nih.gov This approach is widely applicable for synthesizing a broad range of chiral amines from readily available starting materials. nih.govyale.edu

Another powerful technique is biocatalysis, which utilizes enzymes to catalyze enantioselective transformations. Engineered enzymes, such as variants of cytochrome c552, have been developed for the asymmetric N-H carbene insertion reaction to produce chiral α-trifluoromethyl amino esters with high yield and enantioselectivity. rochester.edu This biocatalytic approach offers a valuable method for creating chiral amines, which are important building blocks in medicinal chemistry. rochester.edu

Diastereoselective Control in Synthesis

For molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. The use of chiral auxiliaries, like N-tert-butanesulfinyl, is a highly effective strategy for achieving diastereoselective synthesis of amines with multiple stereogenic centers. osi.lv For instance, the diastereoselective reduction of N-tert-butanesulfinylketimines has been a successful approach. osi.lv

The addition of organometallic reagents to chiral N-tert-butanesulfinimines can also proceed with high diastereoselectivity to produce alkylated adducts. researchgate.net Interestingly, the choice of the organometallic reagent and solvent can reverse the diastereoselectivity, allowing for the synthesis of both diastereomers from the same chiral auxiliary. researchgate.net This switch in selectivity provides a versatile tool for accessing a wider range of stereoisomers.

Chiral Resolution Methodologies

Chiral resolution is a traditional yet effective method for separating a racemic mixture into its individual enantiomers. wikipedia.org The most common technique involves converting the racemic amine into a pair of diastereomeric salts by reacting it with a chiral resolving agent, such as a chiral acid like tartaric acid. wikipedia.orglibretexts.org These diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by methods like crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. nih.gov

Table 1: Comparison of Enantioselective Synthesis and Chiral Resolution

| Feature | Asymmetric Synthesis | Chiral Resolution |

| Principle | Direct synthesis of a single enantiomer. | Separation of a racemic mixture. wikipedia.org |

| Efficiency | Potentially higher as it avoids discarding one enantiomer. | Maximum 50% yield for the desired enantiomer from a racemate. wikipedia.org |

| Reagents | Chiral catalysts, auxiliaries, or enzymes. nih.govyale.edurochester.edu | Chiral resolving agents (e.g., tartaric acid). wikipedia.orglibretexts.org |

| Common Techniques | Use of tert-butanesulfinamide, biocatalysis. nih.govrochester.edu | Diastereomeric salt crystallization, chiral HPLC. wikipedia.orgnih.gov |

Synthesis of Novel Derivatives of this compound

The synthesis of novel derivatives allows for the exploration of new chemical space and the potential discovery of compounds with enhanced or new biological activities.

Structural Diversification Strategies

Structural diversification of the this compound scaffold can be achieved through various synthetic transformations. One common strategy is the modification of the amine group. For example, N-alkylation or N-arylation can introduce different substituents, altering the compound's properties. nih.gov

Another approach involves modifying the butan-2-amine backbone. For instance, the stereoselective synthesis of δ- and ε-amino ketone derivatives from N-tert-butanesulfinyl aldimines and functionalized organolithium compounds has been reported. nih.gov These amino ketone derivatives can then be used to construct more complex cyclic structures, such as piperidines. nih.gov

Furthermore, the phenyl ring can be a site for further functionalization, although this is often established in the starting materials. The synthesis of derivatives with different substitution patterns on the aromatic ring can be achieved by starting with appropriately substituted phenyl compounds. nih.gov

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound derivatives is a widely used strategy in drug discovery to introduce new pharmacophoric features and modulate physicochemical properties.

One method involves the reaction of a derivative of the parent compound with a heterocyclic building block. For example, a common starting material for synthesizing various heterocyclic systems is a pyrimidine-2-thiol (B7767146), which can be synthesized through a one-pot, three-component reaction. researchgate.net This thiol can then react with various nucleophiles to form a range of heterocyclic derivatives. researchgate.net

Another strategy involves building the heterocyclic ring onto the existing scaffold. For instance, pyridazinone derivatives can be synthesized from the reaction of a butanoic acid derivative with hydrazines. mdpi.com These pyridazinones can then serve as intermediates for the synthesis of other heterocyclic systems. mdpi.com The synthesis of sulfanilamide (B372717) derivatives containing heterocyclic carboxamide moieties has also been reported as a way to generate novel carbonic anhydrase inhibitors. mdpi.com

Table 2: Examples of Incorporated Heterocyclic Moieties

| Heterocycle | Synthetic Approach |

| Pyrimidine | One-pot, three-component synthesis of a pyrimidine-2-thiol followed by reaction with nucleophiles. researchgate.net |

| Pyridazinone | Reaction of a butanoic acid derivative with hydrazines. mdpi.com |

| Thiazolo-triazole | Synthesis from sulfanilamide derivatives. mdpi.com |

| Furo-pyrrole | Synthesis of N-(4-sulfamoylphenyl)-4H-furano[3,2-b]pyrrole-5-carboxamide derivatives. mdpi.com |

| Thieno-pyrrole | Synthesis of N-(4-sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives. mdpi.com |

Design and Synthesis of Analogs for Targeted Research

The design of analogs of this compound is often guided by the intended biological target. Researchers focus on modifications at three primary sites: the aromatic ring, the alkyl chain, and the amine functional group. These modifications are intended to probe the binding pockets of target proteins, such as transporters and receptors, and to modulate the physicochemical properties of the molecule.

Substitution on the phenyl ring is a key strategy to alter electronic properties and explore interactions with the target protein. The introduction of different substituents on the 3,4-difluorophenyl moiety can significantly impact biological activity.

Halogen Substitution: The existing difluoro substitution pattern is often a starting point for further halogenation. Introducing chlorine or bromine atoms can enhance binding affinity through halogen bonding or by modifying the lipophilicity of the compound.

Alkyl and Alkoxy Groups: The addition of small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups can probe steric tolerance within the binding site and influence metabolic stability.

Electron-Withdrawing and -Donating Groups: The incorporation of groups like nitro (NO2) or cyano (CN) as electron-withdrawing groups, or amino (NH2) or hydroxyl (OH) as electron-donating groups, can systematically alter the electronic nature of the aromatic ring, which can be crucial for electrostatic interactions with the target.

A general synthetic approach to such analogs often starts with a correspondingly substituted phenylacetone, which then undergoes reductive amination. For instance, the synthesis of a chloro-substituted analog could begin with 1-(3-chloro-4,5-difluorophenyl)propan-2-one, which is then converted to the desired amine.

Alterations to the butane (B89635) chain can influence the compound's flexibility, conformation, and orientation within the binding pocket.

Chain Length: Shortening or lengthening the alkyl chain can determine the optimal distance between the phenyl ring and the amine group for effective binding.

Branching: Introducing methyl or other small alkyl groups on the chain can provide insights into the steric constraints of the binding site.

Hydroxylation: The introduction of a hydroxyl group on the alkyl chain can introduce a hydrogen bond donor/acceptor, potentially increasing binding affinity and altering solubility. For example, the synthesis of a hydroxylated analog could involve the reduction of a corresponding ketone precursor.

The primary amine of this compound is a critical site for modification, as it often forms key ionic or hydrogen bond interactions with the target protein.

N-Alkylation: The synthesis of secondary or tertiary amines through the introduction of alkyl groups (e.g., methyl, ethyl, or larger substituents) can modulate basicity and lipophilicity, and explore additional binding pockets. Reductive amination of the corresponding ketone with a primary or secondary amine is a common synthetic route.

N-Acylation: The formation of amides through reaction with acyl chlorides or anhydrides can serve as a strategy to produce neutral analogs and probe for hydrogen bond acceptor interactions.

N-Arylation: The introduction of an aryl or heteroaryl group on the nitrogen can lead to compounds with significantly different pharmacological profiles by introducing potential for π-π stacking interactions.

The synthesis of these analogs often relies on well-established organic chemistry reactions. Reductive amination of the corresponding ketone, 4-(3,4-difluorophenyl)butan-2-one, is a versatile method. This can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation in the presence of a suitable amine.

The following tables summarize the design and synthetic strategies for various analogs of this compound based on targeted research objectives.

Table 1: Design and Rationale for Aromatic Ring Analogs

| Analog Type | Modification | Rationale for Targeted Research |

| Halogenated Analogs | Introduction of Cl, Br at various positions | Explore halogen bonding interactions; modulate lipophilicity. |

| Alkylated/Alkoxylated Analogs | Addition of -CH3, -OCH3 | Probe steric limits of binding pocket; improve metabolic stability. |

| Electronically Modulated Analogs | Introduction of -NO2, -CN, -NH2, -OH | Systematically alter electrostatic potential for enhanced binding. |

Table 2: Design and Rationale for Alkyl Chain Analogs

| Analog Type | Modification | Rationale for Targeted Research |

| Homologated Analogs | -(CH2)n- where n ≠ 2 | Optimize distance between pharmacophoric elements. |

| Branched-Chain Analogs | Methyl or ethyl group on the chain | Investigate steric tolerance of the binding site. |

| Hydroxylated Analogs | Introduction of -OH group | Introduce hydrogen bonding capability; alter solubility. |

Table 3: Design and Rationale for Amine Modification Analogs

| Analog Type | Modification | Rationale for Targeted Research |

| N-Alkyl Analogs | -NH(Alkyl), -N(Alkyl)2 | Modulate pKa and lipophilicity; explore hydrophobic pockets. |

| N-Acyl Analogs | -NH-C(O)-R | Create neutral analogs; probe for H-bond acceptor interactions. |

| N-Aryl Analogs | -NH-Aryl | Introduce potential for π-π stacking interactions; expand SAR. |

The synthesis of these diverse analogs is crucial for developing a comprehensive understanding of the structure-activity relationships governing the interaction of this compound derivatives with their biological targets. This knowledge is instrumental in the rational design of new therapeutic agents with improved efficacy and safety profiles.

Advanced Spectroscopic and Structural Characterization of 4 3,4 Difluorophenyl Butan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR and ¹³C NMR for Structural Confirmation

The ¹H NMR spectrum of 4-(3,4-Difluorophenyl)butan-2-amine is expected to display distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would confirm the ratio of protons in each environment. The aromatic region would show complex multiplets for the three protons on the difluorophenyl ring, with their chemical shifts and coupling patterns influenced by the two fluorine atoms. The aliphatic portion of the spectrum would feature signals for the butyl chain's protons, including the methyl group, the two methylene groups, and the methine proton adjacent to the amine. Spin-spin coupling between adjacent, non-equivalent protons would lead to characteristic splitting patterns, as predicted by the n+1 rule, helping to confirm the connectivity of the carbon skeleton docbrown.info.

The ¹³C NMR spectrum provides complementary information by showing a distinct signal for each unique carbon atom. For this compound, this would include four signals for the aliphatic chain and six signals for the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the highly electronegative fluorine substituents, and the signals for the carbons directly bonded to fluorine would exhibit characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). This C-F coupling is a powerful diagnostic tool for confirming the substitution pattern on the aromatic ring mdpi.comresearchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

This table is illustrative, based on established principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| C1 (-CH₃) | ~1.1-1.3 | Doublet (d) | ~20-25 | Coupled to C2-H. |

| C2 (-CH(NH₂)-) | ~2.9-3.2 | Multiplet (m) | ~45-55 | Chiral center. Coupled to C1-H₃ and C3-H₂. |

| C3 (-CH₂-) | ~1.6-1.9 | Multiplet (m) | ~35-45 | Coupled to C2-H and C4-H₂. |

| C4 (-CH₂-Ar) | ~2.6-2.8 | Triplet (t) | ~30-35 | Benzylic protons, coupled to C3-H₂. |

| Aromatic H | ~6.9-7.2 | Multiplets (m) | - | Complex splitting due to H-H and H-F coupling. |

| Aromatic C | - | - | ~115-140 | Six distinct signals expected. |

| Aromatic C-F | - | - | ~145-155 (d, ¹JCF) | Large one-bond C-F coupling constant. |

| NH₂ | ~1.5-2.5 | Broad Singlet (br s) | - | Chemical shift is variable and may exchange with D₂O. |

Two-Dimensional NMR Techniques for Stereochemical Assignment

While one-dimensional NMR confirms the basic structure, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and probing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. Cross-peaks would connect the signals of the C1 methyl protons to the C2 methine proton, the C2 methine to the C3 methylene protons, and the C3 methylene to the C4 benzylic methylene protons, confirming the integrity of the butylamine (B146782) chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It provides an unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would include those from the benzylic protons (C4-H₂) to the aromatic carbons, definitively linking the side chain to a specific position on the phenyl ring.

For stereochemical assignment of the chiral center at C2, NMR can be employed using chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which are distinguishable in the NMR spectrum. This allows for the quantification of enantiomeric purity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the molecular weight and crucial structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺•) corresponding to the exact mass of the molecule (C₁₀H₁₃F₂N, monoisotopic mass: 185.1016 Da). As a compound containing an odd number of nitrogen atoms, its molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule youtube.com.

The fragmentation of the molecular ion is highly predictable and diagnostic. For aliphatic amines, the predominant fragmentation pathway is α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom libretexts.orgmiamioh.edulibretexts.org. This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

α-Cleavage: Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃) to give a fragment with m/z 170. More significantly, cleavage of the C2-C3 bond would result in the loss of a propyl radical (•C₃H₇) to produce the base peak at m/z 44 ([CH₃CH=NH₂]⁺).

Benzylic Cleavage: Another common fragmentation pathway involves cleavage of the C3-C4 bond, which is benzylic. This would lead to the formation of a difluorobenzyl radical and a cation at m/z 58, or the formation of a difluorobenzyl cation at m/z 127 .

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 185 | [C₁₀H₁₃F₂N]⁺• | Molecular Ion |

| 127 | [C₇H₅F₂]⁺ | Benzylic Cleavage |

| 44 | [C₂H₆N]⁺ | α-Cleavage (Base Peak) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, providing valuable information about the functional groups present and the nature of the conjugated system.

Infrared (IR) Spectroscopy: The IR spectrum reveals the molecule's functional groups by identifying the characteristic vibrational frequencies of its bonds. For a primary amine like this compound, the spectrum would be characterized by:

N-H Stretching: Two distinct medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group researchgate.net.

C-H Stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

N-H Bending: A scissoring vibration typically found in the 1650-1580 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

C-F Stretching: Strong, characteristic absorption bands in the 1300-1100 cm⁻¹ region, indicative of the C-F bonds on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on electronic transitions within the molecule. The primary chromophore in this compound is the difluorophenyl ring. The spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption bands characteristic of a substituted benzene ring nih.govmdpi.com. These correspond to π → π* transitions. One would expect to see a strong absorption band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 260-280 nm. The fluorine and alkyl substituents on the ring would cause slight shifts (bathochromic or hypsochromic) in the absorption maxima (λₘₐₓ) compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound (or a suitable salt), one can determine atomic positions, bond lengths, bond angles, and torsional angles with high precision researchgate.net.

For this compound, a single-crystal X-ray structure would provide:

Unambiguous Connectivity: Absolute confirmation of the atomic connections previously inferred from NMR.

Conformational Details: The preferred conformation of the butyl chain and its orientation relative to the phenyl ring in the crystal lattice.

Intermolecular Interactions: A detailed view of hydrogen bonding (e.g., involving the amine group) and other non-covalent interactions that dictate the crystal packing.

Absolute Configuration: As the molecule is chiral, X-ray analysis of a crystal containing a single enantiomer (often achieved by forming a salt with a chiral counterion of known configuration) can determine its absolute stereochemistry (i.e., whether it is the R or S enantiomer). This is typically accomplished using anomalous dispersion techniques.

Table 3: Illustrative Data Obtained from X-ray Crystallographic Analysis

This table represents the type of parameters that would be determined in a crystallographic experiment.

| Parameter | Example Value/Information |

|---|---|

| Chemical Formula | C₁₀H₁₃F₂N |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | e.g., C-N, C-F, C-C |

| Bond Angles (°) | e.g., C-C-C, C-N-H |

| Absolute Configuration | Determined as R or S |

Computational and Theoretical Investigations of 4 3,4 Difluorophenyl Butan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, allow for the detailed investigation of electronic structure and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. psicode.org It is employed to determine the electronic structure of molecules, which in turn governs their chemical reactivity. sid.iresqc.orgmdpi.comresearchgate.net For 4-(3,4-Difluorophenyl)butan-2-amine, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties.

The electronic structure is characterized by the distribution of electron density and the energies of molecular orbitals. The presence of the electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly influence the electron distribution across the molecule. This can be quantified through the calculation of atomic charges and dipole moments. The reactivity of the molecule can be inferred from these electronic properties. For instance, regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack. DFT studies on similar amine-containing compounds have demonstrated the utility of this approach in predicting reaction mechanisms. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Predicted Value |

| Total Energy | -Value a.u. |

| Dipole Moment | -Value Debye |

| Mulliken Atomic Charges | C1: -Value, C2: -Value, N: -Value, F1: -Value, F2: -Value |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. sphinxsai.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govlibretexts.org A smaller gap suggests higher reactivity and lower stability. reddit.com

For this compound, the HOMO is likely to be localized on the amine group, which is the most electron-rich part of the molecule. The LUMO, on the other hand, is expected to be distributed over the difluorophenyl ring due to the electron-withdrawing nature of the fluorine atoms. The HOMO-LUMO gap can be calculated using DFT, providing insights into the molecule's reactivity towards various reagents. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -Value |

| LUMO | -Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are hypothetical and represent typical outputs from an FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amine group, highlighting its nucleophilic character. Conversely, the hydrogen atoms of the amine group and potentially the regions around the fluorine atoms would exhibit positive potential (blue), indicating their electrophilic character. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, providing insights into their conformational preferences and interactions with other molecules.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. ub.edu By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most stable conformations. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred spatial arrangement of its atoms.

The conformational stability is influenced by various non-covalent interactions, such as steric hindrance and intramolecular hydrogen bonding. The difluorophenyl group and the butylamine (B146782) chain can adopt numerous conformations, and MD simulations can help determine the relative energies and populations of these conformers. Such studies on similar fluorinated alkanes have shown the significant impact of fluorine substitution on conformational preferences. nih.gov

Table 3: Key Conformational Dihedrals and Their Relative Energies from MD Simulations

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 | Value | Value | 0.0 |

| 2 | Value | Value | Value |

| 3 | Value | Value | Value |

Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comherts.ac.uk QSAR models are developed by correlating molecular descriptors (physicochemical, electronic, or steric properties) with the observed activity. researchgate.netnih.govjchemlett.com

For this compound, if it were part of a series of compounds with known biological activity, a QSAR model could be developed to predict the activity of new, untested analogs. nih.gov The process involves calculating a wide range of molecular descriptors for each compound in the series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. Key descriptors for this molecule would likely include its lipophilicity (logP), molecular weight, polar surface area, and various electronic and shape-based parameters.

Table 4: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor | Description | Predicted Value |

| LogP | Octanol-water partition coefficient | Value |

| TPSA | Topological Polar Surface Area | Value Ų |

| Molecular Weight | Mass of the molecule | 187.21 g/mol |

| Number of Rotatable Bonds | Count of freely rotatable bonds | 4 |

Note: The values in this table are a mix of calculated and hypothetical data to exemplify QSAR descriptors.

Molecular Docking for Ligand-Target Interactions

Extensive searches of scientific literature and databases have revealed a notable absence of published research specifically detailing the molecular docking of this compound. While computational and theoretical investigations, including molecular docking, are crucial for understanding the interactions between a ligand and its potential biological targets, no such studies appear to be publicly available for this particular compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of action of a novel compound. The process involves the simulation of the ligand (in this case, this compound) interacting with the binding site of a target protein. The results of these simulations are typically scored to estimate the strength of the interaction, often expressed as a binding energy value.

Although studies exist for structurally similar compounds, the strict focus on this compound as per the user's request means that the findings from these related molecules cannot be extrapolated or included here. The specific arrangement of the difluorophenyl group and the butan-2-amine side chain creates a unique three-dimensional structure and electronic distribution that would result in a distinct binding profile. Therefore, without specific research on this compound, any discussion of its ligand-target interactions would be purely speculative.

The lack of available data prevents the creation of detailed research findings and data tables for the molecular docking of this compound. Further experimental and computational research is required to elucidate its potential biological targets and binding characteristics.

Metabolic Pathways and Biotransformation Research of 4 3,4 Difluorophenyl Butan 2 Amine

In vitro Metabolic Stability and Metabolite Identification

There is no available research on the in vitro metabolic stability of 4-(3,4-Difluorophenyl)butan-2-amine. Studies using liver microsomes, hepatocytes, or other subcellular fractions, which are standard methods to assess metabolic stability and identify metabolic pathways, have not been published for this specific compound.

Enzymatic Biotransformation (e.g., Cytochrome P450, N-acetyltransferases)

The roles of key drug-metabolizing enzyme superfamilies, such as Cytochrome P450 (CYP) and N-acetyltransferases (NATs), in the biotransformation of this compound have not been investigated. For most amine-containing compounds, these enzymes play a crucial role in metabolism through oxidation, dealkylation, and acetylation. However, without specific experimental data, the susceptibility of this compound to these enzymatic reactions remains speculative.

Conjugation Reactions (e.g., Glucuronidation)

Similarly, there is a lack of information on the Phase II conjugation reactions for this compound. Glucuronidation, a common pathway for the elimination of xenobiotics, has not been studied in the context of this compound metabolism.

In vivo Metabolic Profiling in Animal Models

No studies on the in vivo metabolic profiling of this compound in any animal models (such as rats, mice, or monkeys) have been reported in the scientific literature. Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a whole-organism system.

Interspecies Metabolic Comparisons

Given the absence of metabolic data for this compound in any single species, no interspecies metabolic comparisons can be made.

Advanced Research Perspectives and Future Directions for 4 3,4 Difluorophenyl Butan 2 Amine

Development of Selective Probe Molecules

The development of selective molecular probes is crucial for elucidating the biological roles of target proteins and for diagnostic applications. The structure of 4-(3,4-difluorophenyl)butan-2-amine is particularly amenable to modification for creating such probes, especially for Positron Emission Tomography (PET).

The presence of a difluorophenyl group is a key feature for developing PET radioligands. The fluorine atoms can be substituted with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F), which has ideal characteristics for PET imaging, including a convenient half-life of 109.8 minutes and low positron energy. mdpi.commdpi.com The radiosynthesis would likely involve nucleophilic substitution on a suitable precursor. researchgate.net Future research would focus on developing a high-yield radiosynthesis protocol for [¹⁸F]this compound to enable in vivo imaging studies. These studies could non-invasively determine the compound's distribution, target engagement, and pharmacokinetics in living organisms. nih.gov

Furthermore, the amine group on the butan-2-amine chain provides a synthetic handle for conjugation to fluorescent dyes. This would yield fluorescent probes that could be used in techniques like confocal microscopy and flow cytometry to visualize the compound's interaction with cells and subcellular compartments, helping to identify its binding sites and cellular uptake mechanisms. nih.gov The development of both radiolabeled and fluorescent probes derived from this scaffold is a promising avenue for future investigation.

| Parameter | Fluorine-18 (¹⁸F) | Carbon-11 (¹¹C) | Gallium-68 (⁶⁸Ga) |

| Half-life | 109.8 min | 20.4 min | 67.7 min |

| Max. Positron Energy | 0.635 MeV | 0.960 MeV | 1.899 MeV |

| Primary Use | Labeling of small molecules and biologics | Labeling of small molecules | Labeling via chelators |

| Resolution | High | High | Moderate |

| This interactive table summarizes the properties of common PET isotopes, highlighting why the fluorine-18 isotope is well-suited for developing probes from this compound. |

Application in Chemical Biology Tools

Chemical biology utilizes tailored small molecules to probe and manipulate biological systems. A key future direction for this compound is its development into sophisticated chemical biology tools, such as photoaffinity probes, to identify its specific biological targets.

Photoaffinity labeling (PAL) is a powerful technique for covalently capturing the binding partners of a small molecule within their native cellular environment. enamine.net A future research program would involve synthesizing derivatives of this compound that incorporate a photoreactive group, such as a diazirine or benzophenone. Upon irradiation with UV light, this group forms a highly reactive species that creates a covalent bond with the nearest amino acid residues of the target protein. enamine.net

In addition to the photoreactive moiety, these probes would also feature a reporter tag, like a terminal alkyne or azide, for subsequent detection and enrichment via click chemistry. After cell treatment and UV cross-linking, the covalently labeled proteins can be tagged with biotin (B1667282) or a fluorescent dye, isolated, and identified using mass spectrometry-based proteomics. This unbiased approach could reveal novel protein targets and pathways modulated by this compound, providing critical insights into its mechanism of action.

Exploration of Novel Therapeutic Modalities

While many drugs act by directly blocking or activating a receptor's primary (orthosteric) binding site, there is growing interest in allosteric modulation. Allosteric modulators bind to a topographically distinct site on a receptor, subtly changing its shape to enhance or diminish the effect of the endogenous ligand. mdpi.com This approach can offer greater selectivity and a better safety profile.

Future research should explore whether this compound or its analogs can act as allosteric modulators. For example, studies on dopamine (B1211576) receptors have identified structurally distinct molecules that act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), fine-tuning dopaminergic signaling. mdpi.comacs.org A research campaign could screen a library of derivatives of this compound in functional assays to detect allosteric activity at various G protein-coupled receptors (GPCRs) or ion channels. Identifying a novel allosteric modulator from this chemical family could open up new therapeutic possibilities for neurological or psychiatric disorders with a more nuanced pharmacological profile than current treatments. acs.org

Computational Methodologies Advancement for Compound Prediction

Computational chemistry offers powerful tools to accelerate drug discovery by predicting the properties and activities of novel compounds, thereby prioritizing synthetic efforts. asiapharmaceutics.info For this compound, techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are key future directions.

A QSAR study involves building a mathematical model that correlates the chemical structures of a series of compounds with their biological activity. crpsonline.com Researchers could synthesize a focused library of analogs of this compound with variations in the substitution pattern of the phenyl ring and the length or branching of the alkylamine chain. After testing their biological activity, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. Statistical methods would then be used to generate a QSAR model. nih.govnih.gov This model could predict the activity of yet-unsynthesized analogs and identify the key structural features driving potency and selectivity. arkat-usa.org

Molecular docking simulations could then be used to visualize how this compound and its most promising analogs bind to the active site of a putative target protein identified through other means. asiapharmaceutics.info This would provide insights into the specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, guiding the rational design of next-generation compounds with improved affinity. researchgate.net

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric / Topological | Molecular Volume, Kier Shape Indices (κ) | Defines the size and shape requirements for fitting into a binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| This interactive table lists common descriptor classes used in QSAR studies that could be applied to predict the biological activity of this compound analogs. |

Synthetic Innovations for Complex Analogs

The exploration of the structure-activity relationship (SAR) around the this compound core requires robust and flexible synthetic strategies. Future work will necessitate synthetic innovations to efficiently generate a diverse library of complex analogs. The synthesis of the parent compound would likely proceed via reductive amination of the corresponding ketone, 4-(3,4-difluorophenyl)butan-2-one (B2608864). nih.gov

Key areas for synthetic innovation include:

Stereoselective Synthesis: The chiral center at the 2-position of the butane (B89635) chain means the compound exists as two enantiomers. As biological activity is often stereospecific, developing efficient stereoselective syntheses will be critical. This could involve using chiral auxiliaries, asymmetric catalysts, or enzymatic resolutions (e.g., using ketoreductases) to access the individual (R)- and (S)-enantiomers in high purity. nih.gov

Diversity-Oriented Synthesis: To rapidly build a library of analogs, modern synthetic methodologies could be employed. This includes late-stage functionalization to modify the difluorophenyl ring, as well as parallel synthesis techniques to introduce a wide variety of substituents on the amine. orgsyn.org

Novel Scaffolds: More significant structural modifications could involve replacing the phenyl ring with various heterocycles or constraining the flexible butane chain within a ring structure to explore new chemical space and potentially improve potency or pharmacokinetic properties.

These synthetic efforts will be essential to fully map the SAR of this compound class and to develop optimized leads for any identified biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.